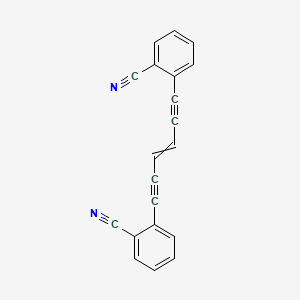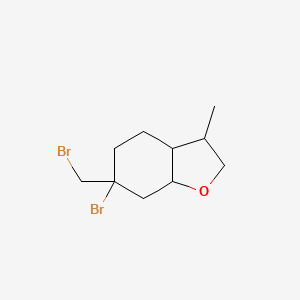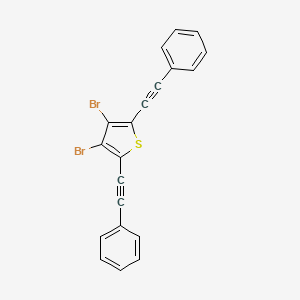
2,2'-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile is an organic compound characterized by the presence of a hex-3-ene-1,5-diyne backbone with two benzonitrile groups attached at the 1,6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile typically involves the coupling of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the hex-3-ene-1,5-diyne backbone. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzonitriles.
Applications De Recherche Scientifique
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-3-en-1,5-diyne: Shares the hex-3-ene-1,5-diyne backbone but lacks the benzonitrile groups.
1,6-Diphenyl-3-hexene-1,5-diyne: Similar structure with phenyl groups instead of benzonitrile groups.
Uniqueness
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile is unique due to the presence of both the hex-3-ene-1,5-diyne backbone and the benzonitrile groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
823227-02-7 |
|---|---|
Formule moléculaire |
C20H10N2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-[6-(2-cyanophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10N2/c21-15-19-13-7-5-11-17(19)9-3-1-2-4-10-18-12-6-8-14-20(18)16-22/h1-2,5-8,11-14H |
Clé InChI |
QGICPVZNJFXFBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)


![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)


![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)




![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
